L-lysine

Catalog No.
S772649
CAS No.
56-87-1
M.F
C6H14N2O2
M. Wt
146.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-lysine

CAS Number

56-87-1

Product Name

L-lysine

IUPAC Name

(2S)-2,6-diaminohexanoic acid

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

InChI

InChI=1S/C6H14N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1

InChI Key

KDXKERNSBIXSRK-YFKPBYRVSA-N

SMILES

C(CCN)CC(C(=O)O)N

Solubility

Insoluble in ethanol, ethyl ether, acetone, benzene
Insolulble in common neutral solvents
Very freely soluble in water.
Water solubility: >100 g/100 g H20 at 25 °C
In water, 5.84X10+5 mg/L at 27 °C
1000.0 mg/mL
Soluble in water
Slightly soluble (in ethanol)

Synonyms

L-glutamicacid;(S)-2-Aminopentanedioicacid;56-86-0;GLUTAMICACID;glutacid;Glutamicol;Glutamidex;Glutaminol;Aciglut;Glusate;Glutaton;glutaminicacid;(2S)-2-Aminopentanedioicacid;L-glutamate;L-Glutaminicacid;(S)-Glutamicacid;Acidumglutamicum;L-glu;L-(+)-glutamicacid;D-Glutamiensuur;Poly-L-glutamate;alpha-aminoglutaricacid;glut;Glutamicacid,L-;a-Glutamicacid

Canonical SMILES

C(CCN)CC(C(=O)O)N

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)N

L-lysine is an essential α-amino acid with the chemical formula C₆H₁₄N₂O₂. It is characterized by its two amino groups, one at the α-carbon and another at the ε-position of its aliphatic side chain, which distinguishes it from other amino acids. L-lysine plays a crucial role in protein synthesis, serving as a building block for various proteins and enzymes in the human body. It is particularly abundant in high-protein foods such as red meat, fish, eggs, and dairy products, making it vital for dietary intake since humans cannot synthesize it endogenously .

Lysine functions in various biological processes:

  • Protein Synthesis: Lysine is incorporated into proteins through peptide bond formation, enabling various cellular functions.
  • Carnitite Synthesis: Lysine serves as a precursor for carnitine, a molecule crucial for fatty acid metabolism and energy production [].
  • Collagen Formation: Lysine aids in collagen production, a vital protein for skin, bones, and connective tissues [].
  • Immune Function: Lysine potentially plays a role in immune response and antibody production, although research is ongoing [].

Lysine is generally safe for consumption at recommended dietary levels []. However, excessive intake can cause gastrointestinal discomfort like nausea and diarrhea [].

Safety Considerations:

  • Consult a healthcare professional before taking lysine supplements, especially if pregnant, breastfeeding, or with pre-existing medical conditions [].
  • Lysine can interact with certain medications. It's crucial to disclose all medications to your doctor before taking lysine supplements [].

Building Block for Protein Synthesis

Lysine is a fundamental building block for protein synthesis. It forms peptide bonds with other amino acids, creating the long chains that make up proteins. Proteins are essential for various functions in the body, including:

  • Muscle tissue growth and repair: Lysine is crucial for muscle protein synthesis, contributing to muscle growth and repair after injury or exercise .
  • Enzyme function: Many enzymes, which regulate countless biochemical reactions in the body, require specific amino acids for their structure and function. Lysine plays a role in the structure and function of various enzymes .
  • Hormone production: Some hormones, like carnitine, which assists in transporting fatty acids into the mitochondria for energy production, require lysine for their synthesis .

Potential Antiviral Effects: Impact on Herpes Simplex Virus (HSV)

Research suggests that lysine might have antiviral properties, particularly against the herpes simplex virus (HSV), which causes cold sores and genital herpes. The mechanism is thought to involve competition with another amino acid, arginine, for cellular uptake. Arginine is necessary for viral replication, and lysine might compete for its binding sites, potentially reducing viral activity .

However, studies on the effectiveness of lysine in treating or preventing HSV outbreaks have yielded conflicting results. Some studies show a potential benefit in reducing the frequency of outbreaks, while others show no significant effect . Further research is needed to determine the definitive role of lysine in HSV management.

Other Potential Applications: Exploring New Horizons

Beyond its established roles, ongoing research explores the potential applications of lysine in various areas:

  • Bone health: Studies suggest that lysine, in combination with another amino acid, L-arginine, might enhance bone-building activity and collagen production in laboratory settings. However, research on its effectiveness in preventing osteoporosis in humans is lacking .
  • Blood sugar control: Preliminary research suggests that lysine might help regulate blood sugar levels, potentially benefiting individuals with diabetes. However, more research is required to confirm this effect and understand the underlying mechanisms .
  • Anxiety reduction: Some studies suggest that lysine might play a role in reducing anxiety by interacting with stress response receptors. However, these studies are limited, and further research is necessary to understand the potential benefits and mechanisms involved .
, primarily through transamination and decarboxylation processes. For instance, L-lysine can undergo transamination to form other amino acids, such as L-glutamate and L-alanine. In enzymatic reactions, L-lysine serves as a substrate for lysine-specific enzymes like lysine 2-oxoglutarate 6-aminotransferase, which catalyzes the conversion of L-lysine to saccharopine in the saccharopine pathway .

Additionally, L-lysine can be modified post-translationally through methylation and acetylation of its ε-amino group, affecting protein function and interactions .

L-lysine is essential for various biological functions. It is integral to protein synthesis and is involved in the production of hormones, enzymes, and antibodies. Furthermore, L-lysine plays a role in calcium absorption and collagen formation, contributing to bone health and skin integrity. Studies have also indicated that L-lysine may inhibit the replication of certain viruses, such as herpes simplex virus, by affecting the balance of amino acids in the body .

L-lysine can be synthesized through several biochemical pathways:

  • Diaminopimelate Pathway: This pathway involves the conversion of aspartate to diaminopimelate, which is then decarboxylated to produce L-lysine.
  • Saccharopine Pathway: In this pathway, L-lysine is synthesized from α-ketoglutarate and glutamate via saccharopine intermediates.
  • Microbial Fermentation: Industrially, L-lysine is often produced through fermentation processes using specific strains of bacteria that convert carbohydrates into amino acids .

L-lysine has diverse applications across various fields:

  • Nutritional Supplements: Due to its essential nature, L-lysine is commonly included in dietary supplements aimed at improving health.
  • Animal Feed: It is added to animal feed formulations to enhance growth and ensure adequate nutrition.
  • Pharmaceuticals: L-lysine is utilized in drug formulations for its role in supporting immune function and potentially inhibiting viral infections .
  • Food Industry: As a food additive, L-lysine enhances nutritional value and flavor.

Research on L-lysine has revealed significant interactions with other compounds:

  • Amino Acid Interactions: The ratio of L-lysine to other amino acids like arginine can influence viral replication rates.
  • Enzyme Interactions: L-lysine's binding properties allow it to interact with various enzymes involved in metabolic pathways.
  • Transport Mechanisms: It is absorbed in the intestine via specific transporters that facilitate its uptake alongside other cationic amino acids .

L-lysine shares structural similarities with several other amino acids due to its basic nature and presence of multiple amino groups. Here are some comparable compounds:

CompoundStructureUnique Features
ArginineC₆H₁₄N₄O₂Contains a guanidinium group; important for nitric oxide synthesis .
HistidineC₆H₉N₃O₂Contains an imidazole side chain; acts as a buffer in physiological pH .
OrnithineC₅H₁₃N₂O₂Intermediate in the urea cycle; not directly involved in protein synthesis .
GlutamineC₅H₁₀N₂O₃Precursor for neurotransmitters; plays a role in nitrogen transport .

L-lysine's unique structure with two amino groups allows it to act as a strong base compared to other similar compounds that may have only one amino group or different functional groups.

Physical Description

Liquid
Solid; [Merck Index]
Solid
White crystals or crystalline powder; odourless

Color/Form

Needles from water, hexagonal plates from dilute alcohol
Colorless crystals

XLogP3

-3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

146.105527694 g/mol

Monoisotopic Mass

146.105527694 g/mol

Boiling Point

Sublimes at 175 °C

Heavy Atom Count

10

Taste

Sweet/bitter

Density

1.538 g/cu cm at 20 °C

LogP

-3.69
-3.69 (LogP)
-3.69
log Kow = -3.69 at pH 7.0

Odor

Odorless

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxide/.

Melting Point

224 °C, decomposes
224.5 °C

UNII

K3Z4F929H6

Related CAS

25104-18-1
57282-49-2 (acetate)
657-27-2 (hydrochloride)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 115 of 117 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Glutamic acid is an odorless solid. It has a sour taste. Glutamic acid is moderately soluble in water. It occurs naturally in plants and animals. USE: Glutamic acid is used to make food additives, pesticides, and medicine. It is also a food additive. Glutamic acid is an ingredient in many hair care products. EXPOSURE: Workers that use or produce glutamic acid may breathe in mists or have direct skin contact. The general population may be exposed by eating foods or direct skin contact when using consumer products containing glutamic acid. If glutamic acid is released to air, it will be broken down by reaction with other chemicals. Glutamic acid released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it will be in and ionic form and may or may not bind to soil particles or suspended particles depending on the particle chemistry. Glutamic acid may move through soil. Glutamic acid is not expected to move into air from wet soils or water surfaces. Glutamic acid is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: The potential for glutamic acid to produce toxic effects in humans has not been studied. A few laboratory animal toxicity studies of glutamic acid are available in the published scientific literature, but the studies are inadequate to identify potential health effects. The potential for glutamic acid to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for glutamic acid to cause cancer has not been examined in laboratory animals. The potential for glutamic acid to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Drug Indication

Supplemental lysine has putative anti-herpes simplex virus activity. There is preliminary research suggesting that it may have some anti-osteoporotic activity.

Therapeutic Uses

Lysine appears to have antiviral, anti-osteoporotic, cardiovascular, and lipid-lowering effects, although more controlled human studies are needed.
Unproven uses: The most common use of supplemental lysine is for preventing and treating episodes of herpes simplex virus. Lysine has been used in conjunction with calcium to prevent and treat osteoporosis. It has also been used for treating pain, aphthous ulcers, migraine attacks, rheumatoid arthritis, and opiate withdrawal. Many "body-building" formulations contain lysine to aid in muscle repair.
/Experimental Therapy/ A major contributing factor to the loss of mobility in elderly people is the gradual and continuous loss of lean body mass ... Elderly (76 +/-1.6 years) women (n = 39) and men (n = 38) were recruited for a double-blinded controlled study. Study participants were randomly assigned to either an isonitrogenous control-supplement (n = 37) or a treatment-supplement (HMB/Arg/Lys) consisting of beta-hydroxy-beta-methylbutyrate, L-arginine, and L-lysine (n = 40) for the 1-year study ... In subjects taking the HMB/Arg/Lys supplement, lean tissue increased over the year of study while in the control group, lean tissue did not change ... Consumption of a simple amino acid-related cocktail increased protein turnover and lean tissue in elderly individuals in a year-long study.
Supplementation of meals with low doses of oral lysine improved fasting plasma lysine concentrations in 27 Finnish patients with lysinuric protein intolerance (LPI) without causing hyperammonemia or other recognizable side effects during 12 months of follow-up. In conclusion, low-dose oral lysine supplementation is potentially beneficial to patients with LPI and can be started safely at an early age.

Pharmacology

Insures the adequate absorption of calcium; helps form collagen ( which makes up bone cartilage & connective tissues); aids in the production of antibodies, hormones & enzymes. Recent studies have shown that Lysine may be effective against herpes by improving the balance of nutrients that reduce viral growth. A deficiency may result in tiredness, inability to concentrate, irritability, bloodshot eyes, retarded growth, hair loss, anemia & reproductive problems.
Lysine is one of nine essential amino acids in humans required for growth and tissue repair, Lysine is supplied by many foods, especially red meats, fish, and dairy products. Lysine seems to be active against herpes simplex viruses and present in many forms of diet supplements. The mechanism underlying this effect is based on the viral need for amino acid arginine; lysine competes with arginine for absorption and entry into cells. Lysine inhibits HSV growth by knocking out arginine. (NCI04)
L-Lysine is a nutritional supplement containing the biologically active L-isomer of the essential amino acid lysine, with potential anti-mucositis activity. Upon oral intake, L-lysine promotes healthy tissue function, growth and healing and improves the immune system. L-Lysine promotes calcium uptake, is essential for carnitine production and collagen formation. As collagen is essential for connective tissue maintenance, this agent may also help heal mucosal wounds. This may help decrease and prevent mucositis induced by radiation or chemotherapy.

ATC Code

V03AF11
B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB03 - Lysine

Mechanism of Action

Proteins of the herpes simplex virus are rich in L-arginine, and tissue culture studies indicate an enhancing effect on viral replication when the amino acid ratio of L-arginine to lysine is high in the tissue culture media. When the ratio of L-lysine to L-arginine is high, viral replication and the cytopathogenicity of herpes simplex virus have been found to be inhibited. L-lysine may facilitate the absorption of calcium from the small intestine.
Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/
The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome. /Amino acids/

Vapor Pressure

5.28X10+9 mm Hg at 25 °C /extrapolated/

Pictograms

Corrosive

Other CAS

56-86-0
6106-04-3

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes by an active transport process
Although the free amino acids dissolved in the body fluids are only a very small proportion of the body's total mass of amino acids, they are very important for the nutritional and metabolic control of the body's proteins. ... Although the plasma compartment is most easily sampled, the concentration of most amino acids is higher in tissue intracellular pools. Typically, large neutral amino acids, such as leucine and phenylalanine, are essentially in equilibrium with the plasma. Others, notably glutamine, glutamic acid, and glycine, are 10- to 50-fold more concentrated in the intracellular pool. Dietary variations or pathological conditions can result in substantial changes in the concentrations of the individual free amino acids in both the plasma and tissue pools. /Amino acids/
After ingestion, proteins are denatured by the acid in the stomach, where they are also cleaved into smaller peptides by the enzyme pepsin, which is activated by the increase in stomach acidity that occurs on feeding. The proteins and peptides then pass into the small intestine, where the peptide bonds are hydrolyzed by a variety of enzymes. These bond-specific enzymes originate in the pancreas and include trypsin, chymotrypsins, elastase, and carboxypeptidases. The resultant mixture of free amino acids and small peptides is then transported into the mucosal cells by a number of carrier systems for specific amino acids and for di- and tri-peptides, each specific for a limited range of peptide substrates. After intracellular hydrolysis of the absorbed peptides, the free amino acids are then secreted into the portal blood by other specific carrier systems in the mucosal cell or are further metabolized within the cell itself. Absorbed amino acids pass into the liver, where a portion of the amino acids are taken up and used; the remainder pass through into the systemic circulation and are utilized by the peripheral tissues. /Amino acids/
Protein secretion into the intestine continues even under conditions of protein-free feeding, and fecal nitrogen losses (ie, nitrogen lost as bacteria in the feces) may account for 25% of the obligatory loss of nitrogen. Under this dietary circumstance, the amino acids secreted into the intestine as components of proteolytic enzymes and from sloughed mucosal cells are the only sources of amino acids for the maintenance of the intestinal bacterial biomass. ... Other routes of loss of intact amino acids are via the urine and through skin and hair loss. These losses are small by comparison with those described above, but nonetheless may have a significant impact on estimates of requirements, especially in disease states. /Amino acids/
About 11 to 15 g of nitrogen are excreted each day in the urine of a healthy adult consuming 70 to 100 g of protein, mostly in the form of urea, with smaller contributions from ammonia, uric acid, creatinine, and some free amino acids. These are the end products of protein metabolism, with urea and ammonia arising from the partial oxidation of amino acids. Uric acid and creatinine are indirectly derived from amino acids as well. The removal of nitrogen from the individual amino acids and its conversion to a form that can be excreted by the kidney can be considered as a two-part process. The first step usually takes place by one of two types of enzymatic reactions: transamination or deamination. Transamination is a reversible reaction that uses ketoacid intermediates of glucose metabolism (e.g., pyruvate, oxaloacetate, and alpha-ketoglutarate) as recipients of the amino nitrogen. Most amino acids can take part in these reactions, with the result that their amino nitrogen is transferred to just three amino acids: alanine from pyruvate, aspartate from oxaloacetate, and glutamate from alpha-ketoglutarate. Unlike many amino acids, branched-chain amino acid transamination occurs throughout the body, particularly in skeletal muscle. Here the main recipients of amino nitrogen are alanine and glutamine (from pyruvate and glutamate, respectively), which then pass into the circulation. These serve as important carriers of nitrogen from the periphery (skeletal muscle) to the intestine and liver. In the small intestine, glutamine is extracted and metabolized to ammonia, alanine, and citrulline, which are then conveyed to the liver via the portal circulation. Nitrogen is also removed from amino acids by deamination reactions, which result in the formation of ammonia. A number of amino acids can be deaminated, either directly (histidine), by dehydration (serine, threonine), by way of the purine nucleotide cycle (aspartate), or by oxidative deamination (glutamate). ... Glutamate is also formed in the specific degradation pathways of arginine and lysine. Thus, nitrogen from any amino acid can be funneled into the two precursors of urea synthesis, ammonia and aspartate. /Amino acids/
For more Absorption, Distribution and Excretion (Complete) data for L-Lysine (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic
Like other amino acids, the metabolism of free lysine follows two principal paths: protein synthesis and oxidative catabolism. It is required for biosynthesis of such substances as carnitine, collage, and elastin.
Oxidative deamination or transamination of l-lysine /yields/ alpha-keto-epsilon-aminocaproic acid; decarboxylation of l-lysine /yields/ cadaverine. /From table/
Once the amino acid deamination products enter the tricarboxylic acid (TCA) cycle (also known as the citric acid cycle or Krebs cycle) or the glycolytic pathway, their carbon skeletons are also available for use in biosynthetic pathways, particularly for glucose and fat. Whether glucose or fat is formed from the carbon skeleton of an amino acid depends on its point of entry into these two pathways. If they enter as acetyl-CoA, then only fat or ketone bodies can be formed. The carbon skeletons of other amino acids can, however, enter the pathways in such a way that their carbons can be used for gluconeogenesis. This is the basis for the classical nutritional description of amino acids as either ketogenic or glucogenic (ie, able to give rise to either ketones [or fat] or glucose). Some amino acids produce both products upon degradation and so are considered both ketogenic and glucogenic. /Amino acids/
... Rates of lysine metabolism in fetal sheep during chronic hypoglycemia and following euglycemic recovery /were compared with/ results with normal, age-matched euglycemic control fetuses to explain the adaptive response of protein metabolism to low glucose concentrations. Restriction of the maternal glucose supply to the fetus lowered the net rates of fetal (umbilical) glucose (42%) and lactate (36%) uptake, causing compensatory alterations in fetal lysine metabolism. The plasma lysine concentration was 1.9-fold greater in hypoglycemic compared with control fetuses, but the rate of fetal (umbilical) lysine uptake was not different. In the hypoglycemic fetuses, the lysine disposal rate also was higher than in control fetuses due to greater rates of lysine flux back into the placenta and into fetal tissue. The rate of CO2 excretion from lysine decarboxylation was 2.4-fold higher in hypoglycemic than control fetuses, indicating greater rates of lysine oxidative metabolism during chronic hypoglycemia. No differences were detected for rates of fetal protein accretion or synthesis between hypoglycemic and control groups, although there was a significant increase in the rate of protein breakdown (p < 0.05) in the hypoglycemic fetuses, indicating small changes in each rate. This was supported by elevated muscle specific ubiquitin ligases and greater concentrations of 4E-BP1. Euglycemic recovery after chronic hypoglycemia normalized all fluxes and actually lowered the rate of lysine decarboxylation compared with control fetuses (p < 0.05). These results indicate that chronic hypoglycemia increases net protein breakdown and lysine oxidative metabolism, both of which contribute to slower rates of fetal growth over time. Furthermore, euglycemic correction for 5 days returns lysine fluxes to normal and causes an overcorrection of lysine oxidation.

Associated Chemicals

L-Lysine monohydrochloride; 657-27-2
L-Lysine dihydrochloride (DL); 657-26-1
L-Lysine hydrochloride; 10098-89-2
(DL)-Lysine; 70-54-2

Wikipedia

Lysine
Unsymmetrical_dimethylhydrazine

Drug Warnings

Patients with hypercholesterolemia should be aware that supplemental lysine has been linked to increased cholesterol levels in animal studies. However, other studies have shown lysine can also decrease cholesterol levels.
Adverse reactions: renal dysfunction, including Fanconi's syndrome and renal failure, has been reported.
L-lysine ibuprofen /was given/ to a preterm infant with respiratory distress to induce closure of a patent ductus arteriosus, and the infant experienced pulmonary hypertension. Only 3 cases of pulmonary hypertension following early administration of an ibuprofen solution buffered with tromethamine have previously been reported. However, this severe side effect has never been observed in multicentre, randomized, double-blind controlled trials, nor in recent reviews or meta-analyses of L-lysine ibuprofen use.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Skin conditioning; Antistatic; Hair conditioning

Methods of Manufacturing

Isolation from acid-hydrolyzed proteins (casein, fibrin or blood corpuscle paste)
Extraction of natural proteins, synthetically by fermentation of glucose or other carbohydrates and by synthesis from caprolactum
The usual raw material for the fermentation production of L-lysine is molasses...high performance microbes belong to the species Corynebacterium glutamicum or Brevibactrium lactofermentum
A process combining chemical and microbiological techniques for the production of L-lysine was introduced by Toray Industries; /in this process/, alpha-amino-e-caprolactam (ACL) is formed from cyclohexanol... this intermediate is then hydrolyzed with L-ACL-hydrolase to yield L-lysine

General Manufacturing Information

L-Lysine: ACTIVE
Supplementation of wheat-based foods with lysine improves their protein quality and results in improved growth and tissue synthesis: Feldberg, Hetzel, Food Technol 12, 496 (1958). Method or incorporation: Hause, Todd, US Patent 3,015,567 (1962 to Du Pont).
Lysine composition in g/100 g of protein: gelatins: 5.1; milk: 8.7 g/lb g total nitrogen; casein: 8.2; serum albumin: 12.7 g/lb g total nitrogen; gamma globulin: 8.1; horse hemoglobin: 8.5; insulin: 2.5; clostridium botulinum toxin: 7.7 /From table/
Stability of added lysine during baking of white bread depends primarily on the reducing sugar content of the product. In the ... addition of 25% nonfat milk powder, 40% of the lysine is nutritionally lost. At the usual rate of skim milk powder in bread, 4-6%, retention of lysine is 80-95%.
Processes requiring severe heat treatments of cereal-based foods to gelatinize starch and denature protein may cause severe losses of lysine. ... Analysis of protein hydrolysates of bread indicated that lysine ... /was/ degraded 5-17% during baking.
For more General Manufacturing Information (Complete) data for L-Lysine (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: AOAC 960.47; Procedure: microbiological, turbidimetric and titrimetric methods; Analyte: lysine; Matrix: vitamin preparations; Detection Limit: not provided.
Method: AOAC 994.12; Procedure: performic acid oxidation with acid hydrolysis-sodium metabisulfite method; Analyte: lysine; Matrix: feeds; Detection Limit: not provided.
Method: AOAC 975.44; Procedure: automatic amino acid analyzer; Analyte: lysine; Matrix: nutritional supplements; Detection Limit: not provided.
Method: AOAC 999.13; Procedure: high performance liquid chromatography post-column derivatization; Analyte: lysine; Matrix: feed grade amino acid trade products or in premixes with more than 10% individual amino acid content; Detection Limit: not provided.
For more Analytic Laboratory Methods (Complete) data for L-Lysine (8 total), please visit the HSDB record page.

Interactions

Lysine 10 mmol/kq given to mice for 1 to 10 days significantly increased clonic and tonic seizure latencies caused by 60 mg/kg pentylenetetrazol (PTZ). On day 1 the clonic and tonic seizure latencies were increased from 160.4 +/- 26.3 and 828.6 +/- 230.8 s to 286.1 +/- 103.3 and 982.3 +/- 98.6 respectively. Both clonic and tonic seizure latencies increased steadily with additional L-lysine treatment without significant change in survival rate. On day 10, the anticonvulsant effect reached its highest level with a block of tonic seizures and survival rate of 100% without tolerance developing. Acute L-lysine significantly increased the mean clonic latency from 85.8 +/- 5.24 to 128.2 +/- 9.0 s and the mean tonic seizure from 287.2 +/- 58.7 to 313.5 +/- 42.2 s with 80 mg/kg of PTZ. On day 10 of treatment, the anticonvulsant effect of L-lysine was highest, with a significant incr of 155 and 184% in clonic and tonic latencies over control, respectively. After 15 and 20 day treatment, clonic and tonic seizure latencies and survival rate decreased, suggesting development of tolerance ...
Acute intake of high levels of lysine interferes with dietary protein metabolism and competes with the transport of arginine, suggesting that adverse effects from high levels of lysine are more likely to occur if protein intake or dietary arginine intake is low.
Intravenous L-lysine (16.5 to 41.3 g/day in young men) has been shown to inhibit renal tubular protein reabsorption. L-Lysine shares an intestinal transport system with L-arginine, and competes with L-arginine for reabsorption from renal tubules.
Increased liver total lipids, triacylglycerol, and cholesterol concentrations were seen in rats fed 5% L-lysine and 15% casein for 2 weeks, an effect that can be reversed by feeding arginine.
... The aim of the present study was to study the effects of L-arginine transport inhibition, using acute and repeated L-lysine treatment, on phencyclidine (PCP)-induced disruption of PPI in mice. RESULTS: Subchronic, and to some extent acute, pretreatment with L-lysine blocked a PCP-induced deficit in PPI without affecting basal PPI. CONCLUSIONS: L-lysine has been shown to block L-arginine transport in vitro, most likely via a competitive blockade and down regulation of cationic amino acid transporters. However, the importance of L-arginine transport as a regulatory mechanism in NO production in vivo is still not clear. The present results lend further support to the notion that some of the effects of PCP in the central nervous system are mediated via NO and that L-arginine transport may play a role in the regulation of NO production in the brain.

Dates

Modify: 2023-08-15
1. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

2. Leitão AL, Enguita FJ, Martín JF, Santos Oliveira JF. Effect of exogenous lysine on the expression of early cephamycin C biosynthetic genes and antibiotic production in Nocardia lactamdurans MA4213. Appl Microbiol Biotechnol. 2001 Sep;56(5-6):670-5. doi: 10.1007/s002530100715. PMID: 11601612.

3. Collin SP. Topography and morphology of retinal ganglion cells in the coral trout Plectropoma leopardus (Serranidae): a retrograde cobaltous-lysine study. J Comp Neurol. 1989 Mar 1;281(1):143-58. doi: 10.1002/cne.902810112. PMID: 2466878.

Explore Compound Types